(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate (S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate
Brand Name: Vulcanchem
CAS No.: 369648-61-3
VCID: VC8109856
InChI: InChI=1S/C19H20N4O2/c1-2-25-19(24)17(20)11-13-3-5-15(6-4-13)23-18-16-12-21-9-7-14(16)8-10-22-18/h3-10,12,17H,2,11,20H2,1H3,(H,22,23)/t17-/m0/s1
SMILES: CCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)N
Molecular Formula: C19H20N4O2
Molecular Weight: 336.4 g/mol

(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate

CAS No.: 369648-61-3

Cat. No.: VC8109856

Molecular Formula: C19H20N4O2

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate - 369648-61-3

Specification

CAS No. 369648-61-3
Molecular Formula C19H20N4O2
Molecular Weight 336.4 g/mol
IUPAC Name ethyl (2S)-2-amino-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate
Standard InChI InChI=1S/C19H20N4O2/c1-2-25-19(24)17(20)11-13-3-5-15(6-4-13)23-18-16-12-21-9-7-14(16)8-10-22-18/h3-10,12,17H,2,11,20H2,1H3,(H,22,23)/t17-/m0/s1
Standard InChI Key GBULTAVXJRJYDK-KRWDZBQOSA-N
Isomeric SMILES CCOC(=O)[C@H](CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)N
SMILES CCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)N
Canonical SMILES CCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)N

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Properties

The compound’s IUPAC name, (S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate, reflects its core structure: a 2,7-naphthyridine moiety linked via an amino group to a phenyl ring, which is further connected to an ethyl ester and an aminopropanoate side chain . Key properties include:

PropertyValueSource
Molecular FormulaC19H20N4O2\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_2
Molecular Weight336.39 g/mol
CAS Number369648-61-3
Storage Conditions-20°C (long-term), 2–8°C (short-term)
SolubilitySoluble in DMSO, ethanol

The compound’s stereochemistry is critical for its biological activity. The (S)-configuration at the aminopropanoate side chain ensures optimal binding to target integrins, as demonstrated in analogous 2,7-naphthyridine derivatives .

Structural and Stereochemical Analysis

The 2,7-naphthyridine core provides a planar aromatic system capable of π-π stacking interactions, while the ethyl ester enhances membrane permeability. The aminophenyl group facilitates hydrogen bonding with residues in the integrin binding pocket . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are typically employed to confirm its structure and enantiomeric purity .

Synthesis and Manufacturing

Scalability and Purification

Industrial-scale production requires careful control of reaction conditions (e.g., temperature, solvent polarity) to prevent racemization. Chromatographic techniques, such as preparative HPLC with chiral columns, are essential for isolating the enantiopure product .

Pharmacological Significance

Mechanism of Action

(S)-Ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate inhibits α4 integrins (e.g., α4β1 and α4β7), which mediate leukocyte adhesion to vascular cell adhesion molecule-1 (VCAM-1) and mucosal addressin cell adhesion molecule-1 (MAdCAM-1) . By blocking these interactions, the compound suppresses leukocyte migration to inflamed tissues, making it a candidate for treating:

  • Inflammatory bowel disease (IBD)

  • Multiple sclerosis

  • Asthma

Selectivity and Metabolic Stability

Unlike earlier peptide-based integrin inhibitors, this compound exhibits high selectivity for α4 integrins over other integrin subfamilies (e.g., α5β1) . Its 2,7-naphthyridine backbone confers metabolic stability, resisting cytochrome P450-mediated oxidation—a common issue with related heterocycles .

Analytical Characterization and Stability

Analytical Techniques

TechniqueApplicationExample Data
HPLCPurity assessment>98% purity
Chiral NMREnantiomeric excess determinationΔδ 0.05 ppm for (S)-isomer
X-ray crystallographyConfirm stereochemistryResolution: 1.2 Å

Stability Profile

The compound is light- and moisture-sensitive, necessitating storage in amber vials under inert gas . Accelerated stability studies indicate a shelf life of >6 months at -80°C and >1 month at -20°C .

Research Applications and Future Directions

Current Uses

  • In vitro leukocyte adhesion assays: IC50_{50} values in the nanomolar range .

  • Animal models of inflammation: Dose-dependent reduction in paw edema in murine collagen-induced arthritis .

Challenges and Opportunities

ChallengePotential Solution
Oral bioavailabilityProdrug strategies (e.g., ester hydrolysis)
Off-target effectsStructure-based drug design

Future studies should explore synergistic effects with biologics (e.g., anti-TNFα agents) and evaluate long-term safety in preclinical models.

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